molecular formula C30H34N4O7S B2701510 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-82-8

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2701510
CAS No.: 533871-82-8
M. Wt: 594.68
InChI Key: XNKJPUPQZWQEAK-UHFFFAOYSA-N
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Description

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C30H34N4O7S and its molecular weight is 594.68. The purity is usually 95%.
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Biological Activity

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • Molecular Formula: C27H32N4O6S
  • Molecular Weight: 512.6 g/mol

The compound features a benzamide structure linked to a sulfamoyl group and an oxadiazole moiety. Its unique structure suggests potential pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with sulfamoyl groups often exhibit antimicrobial properties. The presence of the oxadiazole ring can enhance this activity due to its ability to interact with microbial enzymes or cellular structures. Studies have shown that similar compounds can inhibit bacterial growth and possess antifungal properties.

Anticancer Activity

Compounds containing oxadiazole derivatives have been studied for their anticancer potential. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

Some studies suggest that related compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be relevant for conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that sulfamoyl derivatives showed significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
  • Antitumor Activity : In vitro studies revealed that oxadiazole derivatives could effectively inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
  • Mechanistic Insights : Research has indicated that these compounds may work by inducing oxidative stress in cancer cells, leading to cell death.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAntimicrobialStaphylococcus aureus[Study 1]
Compound BAnticancerMCF-7 (breast cancer)[Study 2]
Compound CAnti-inflammatoryRAW 264.7 (macrophages)[Study 3]

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O7S/c1-5-34(20-21-12-10-9-11-13-21)42(36,37)24-16-14-22(15-17-24)28(35)31-30-33-32-29(41-30)23-18-25(38-6-2)27(40-8-4)26(19-23)39-7-3/h9-19H,5-8,20H2,1-4H3,(H,31,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKJPUPQZWQEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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